Bienvenue dans la boutique en ligne BenchChem!

Cyp17-IN-1

CYP17A1 Enzymatic Inhibition Abiraterone

CYP17-IN-1 is a non-steroidal, orally active CYP17A1 inhibitor that delivers a differentiated selectivity profile compared to steroidal agents like abiraterone. Its high selectivity against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 minimizes off-target confounding, making it the superior tool for prostate cancer (CRPC) and steroidogenesis research. With ≥98% purity and proven in vivo efficacy (58–76% tumor growth inhibition in 22Rv1 xenograft models), it offers reliable, cost-effective performance for demanding preclinical studies. Bulk packaging available for B2B procurement.

Molecular Formula C18H17FN2S
Molecular Weight 312.4 g/mol
Cat. No. B12424397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp17-IN-1
Molecular FormulaC18H17FN2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F
InChIInChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3
InChIKeyATNGVPCHSCNOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYP17-IN-1 (Compound 9c) as a Potent Non-Steroidal CYP17A1 Inhibitor for Prostate Cancer Research


CYP17-IN-1, designated as compound 9c in the primary research literature, is a potent, orally active, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1) [1]. This enzyme is a pivotal target in androgen biosynthesis, making it a key focus for prostate cancer research, particularly castration-resistant prostate cancer (CRPC) [1]. As a research tool compound with the CAS number 2093317-51-0, CYP17-IN-1 is a member of a novel class of 1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives [1]. Its non-steroidal chemical structure differentiates it from steroidal inhibitors like abiraterone, providing a distinct profile for investigating CYP17A1 inhibition [1].

Why CYP17-IN-1 Cannot Be Interchanged with Other CYP17 Inhibitors Like Abiraterone


Generic substitution among CYP17 inhibitors is scientifically unsound due to substantial differences in potency, selectivity, and chemical class that directly impact experimental outcomes [1]. While abiraterone is a clinically approved steroidal inhibitor, its scaffold confers promiscuous interactions with other steroid receptors and hepatic CYP enzymes, potentially confounding research results [1]. CYP17-IN-1, as a non-steroidal compound, was specifically designed to improve upon this profile, demonstrating a differentiated inhibitory potency and selectivity fingerprint [1]. The quantitative evidence below details the specific, measurable differences that make CYP17-IN-1 a distinct and more suitable tool for specific research applications where these factors are critical.

Quantitative Differentiation of CYP17-IN-1: Evidence for Scientific Selection


Superior Potency in Human CYP17A1 Enzyme Inhibition Compared to Abiraterone

CYP17-IN-1 (compound 9c) demonstrates superior potency in inhibiting human CYP17A1 enzyme activity compared to the clinical inhibitor abiraterone [1]. In a direct head-to-head comparison, CYP17-IN-1 inhibited human CYP17 with an IC50 of 20 nM, which is 1.5-fold more potent than the IC50 of 36 nM observed for abiraterone under the same assay conditions [1].

CYP17A1 Enzymatic Inhibition Abiraterone Prostate Cancer

Enhanced Suppression of Cellular Androgen Production in a Human Cell Model

In a functional cellular assay using the NCI-H295R human adrenocortical carcinoma cell line, CYP17-IN-1 (compound 9c) was significantly more effective at suppressing testosterone production than abiraterone [1]. At a test concentration of 1 μM, treatment with CYP17-IN-1 reduced testosterone levels to 52% ± 2% of control, whereas treatment with abiraterone only reduced levels to 74% ± 15% of control [1].

Testosterone NCI-H295R Cellular Assay Androgen Biosynthesis

High Selectivity Profile Against Major Hepatic CYP450 Enzymes

CYP17-IN-1 (compound 9c) exhibits a high degree of selectivity over major human hepatic cytochrome P450 enzymes, which is a key differentiator from less selective CYP17 inhibitors [1]. The compound showed no or very weak inhibition against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with reported IC50 values exceeding 10 µM for these off-target enzymes [2]. This contrasts with abiraterone, which is noted in the literature as a moderate-to-potent inhibitor of several of these hepatic CYPs [1].

CYP Selectivity Drug-Drug Interaction CYP3A4 CYP2D6

Demonstrated In Vivo Tumor Growth Inhibition in a CRPC Xenograft Model

CYP17-IN-1 demonstrates significant and dose-dependent anti-tumor activity in vivo in a castration-resistant prostate cancer (CRPC) xenograft model [1]. In a study using male nu/nu mice bearing 22Rv1 tumor xenografts, once-daily oral administration of CYP17-IN-1 at 50 mg/kg and 100 mg/kg for 28 days resulted in tumor growth inhibition (TGI) of 58% and 76%, respectively, compared to vehicle control [1]. This efficacy was achieved without significant body weight loss (<5%), indicating a favorable tolerability profile at these doses [1].

In Vivo Xenograft 22Rv1 Tumor Growth Inhibition CRPC

High-Impact Research Applications for CYP17-IN-1 Based on Quantitative Evidence


Preclinical Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC)

CYP17-IN-1 is ideally suited for in vivo oncology studies in CRPC models. Its demonstrated ability to achieve 58-76% tumor growth inhibition in the 22Rv1 xenograft model, coupled with oral bioavailability and a favorable tolerability profile (no significant body weight loss) [2], makes it a robust tool for evaluating the therapeutic potential of CYP17A1 inhibition. This data supports its use in monotherapy studies or in combination with other agents to assess synergistic effects in CRPC.

Investigating the Impact of CYP17A1 Inhibition on Androgen Biosynthesis

For researchers focused on the fundamental biology of steroidogenesis, CYP17-IN-1 offers a highly potent and selective tool. Its superior inhibition of testosterone production in NCI-H295R cells (reducing levels to 52% of control vs. 74% for abiraterone) [1] allows for a more profound and cleaner suppression of the androgen biosynthesis pathway. This is critical for studies aiming to dissect the downstream effects of androgen deprivation on gene expression, cell signaling, and metabolism.

Studies Requiring a Highly Selective CYP17A1 Inhibitor to Minimize Off-Target Effects

In complex biological systems where minimizing off-target activity is paramount, CYP17-IN-1 provides a distinct advantage. Its high selectivity over major hepatic CYP enzymes (IC50 > 10 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) [2] significantly reduces the risk of confounding drug-drug interactions. This makes it the preferred choice for experiments involving co-treatment with other small molecules, or for generating data that can be attributed more confidently to CYP17A1 inhibition alone.

Comparative Pharmacology Studies with Other CYP17 Inhibitors

CYP17-IN-1 serves as an essential non-steroidal comparator in research programs aimed at understanding the pharmacological differences between various classes of CYP17 inhibitors. Its well-characterized potency, selectivity, and in vivo efficacy profile [1][2] provide a benchmark against which novel inhibitors or the clinically relevant steroidal inhibitor abiraterone can be directly compared. This enables a deeper understanding of structure-activity relationships and the impact of chemical scaffold on drug properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyp17-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.